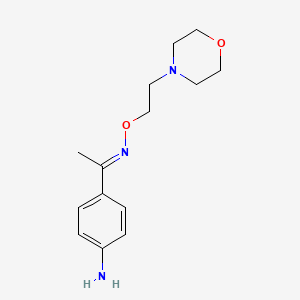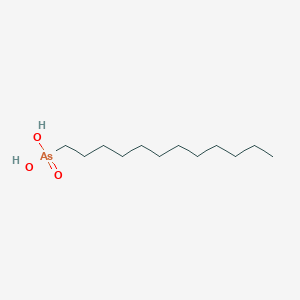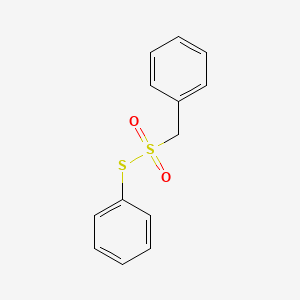
S-Phenyl phenylmethanesulfonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Phenyl phenylmethanesulfonothioate: is an organic compound that belongs to the class of sulfonothioates It is characterized by the presence of a sulfonothioate group (-SO2S-) attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of S-Phenyl phenylmethanesulfonothioate can be achieved through several synthetic routes. One efficient method involves the reaction of silyl derivatives of carboxylic acids with benzenethiols in the presence of a catalytic amount of titanium (IV) salt. This reaction proceeds via the formation of mixed anhydrides, resulting in high yields of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of titanium (IV) salts as catalysts and the optimization of reaction conditions for large-scale production are key factors in industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: S-Phenyl phenylmethanesulfonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonothioate group, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Nucleophiles such as alkoxides and amines can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Diphenyl disulfide and phenylsulfinate.
Substitution: Various substituted sulfonothioates depending on the nucleophile used.
Applications De Recherche Scientifique
S-Phenyl phenylmethanesulfonothioate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other sulfonothioate derivatives.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biological molecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of S-Phenyl phenylmethanesulfonothioate involves its interaction with molecular targets through its sulfonothioate group. The compound can undergo electron transfer reactions, leading to the formation of reactive intermediates that interact with various biological and chemical targets. The specific pathways and molecular targets involved depend on the context of its application .
Comparaison Avec Des Composés Similaires
Phenylmethanesulfonothioate: Similar structure but lacks the phenyl group attached to the sulfur atom.
Diphenyl disulfide: Contains two phenyl groups attached to a disulfide bond instead of a sulfonothioate group.
Phenylsulfinate: Contains a sulfinyl group (-SO-) instead of a sulfonothioate group.
Uniqueness: Its ability to undergo specific oxidation, reduction, and substitution reactions makes it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
37945-60-1 |
|---|---|
Formule moléculaire |
C13H12O2S2 |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
phenylsulfanylsulfonylmethylbenzene |
InChI |
InChI=1S/C13H12O2S2/c14-17(15,11-12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1-10H,11H2 |
Clé InChI |
KSIKELNNQNAGLV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CS(=O)(=O)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R)-1-(Ethenyloxy)ethyl]benzene](/img/structure/B14680618.png)
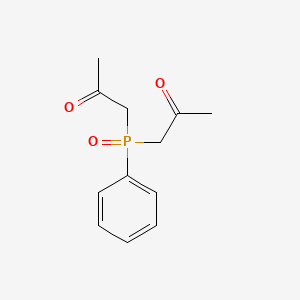
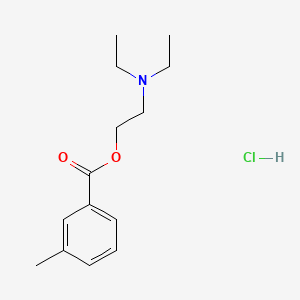
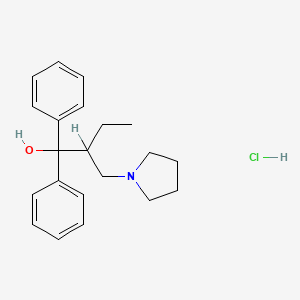
![5-chloro-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14680668.png)
![1,3,5-Trimethyl-2-[(2,4,5-trimethylphenyl)methyl]benzene](/img/structure/B14680675.png)
![Methyl 8-oxo-7-oxabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B14680680.png)
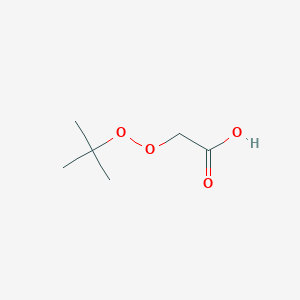
![N-[2-[nitroso(2,2,2-trinitroethyl)amino]ethyl]-N-(2,2,2-trinitroethyl)nitrous amide](/img/structure/B14680698.png)
![2-[2-[2-(phenylcarbamoyloxy)ethoxy]ethoxy]ethyl N-phenylcarbamate](/img/structure/B14680701.png)
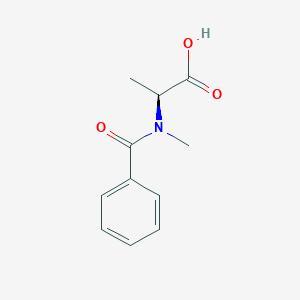
![3,7-Dimethyl-1-[(3-methylbut-2-en-1-yl)oxy]octa-2,6-diene](/img/structure/B14680715.png)
